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Compound Name: Pellit

Cat. No.: B1220970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the proper techniques for collecting and washing a

cell pellet following centrifugation. Adherence to these protocols is critical for ensuring the

quality and reliability of downstream applications, including protein extraction, cell lysis, flow

cytometry, and cell-based assays. Improper handling at this stage can lead to significant cell

loss, contamination, and compromised experimental outcomes.

Introduction
Centrifugation is a fundamental technique used to separate cells from suspension culture or to

collect cells after detachment from a culture surface. The resulting cell pellet must be washed

to remove residual media, serum, enzymes (like trypsin), and other potential contaminants that

can interfere with subsequent experiments. The goal of the washing process is to obtain a

clean, concentrated cell pellet with high viability.

Key Considerations
Several factors must be considered to optimize the collection and washing of a cell pellet:

Cell Type: Different cell types have varying sensitivities to centrifugation forces and

resuspension methods. For example, mammalian cells are more fragile than bacterial cells.

[1] Stem cells, in particular, require gentle handling to maintain viability.[2]
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Downstream Application: The choice of wash buffer and the number of wash steps can be

dictated by the subsequent experimental procedure. For instance, buffers for single-cell

sequencing have specific compositional requirements to avoid interference with enzymatic

reactions.[3][4]

Minimizing Cell Loss: Cell loss is a common issue during washing steps.[5] Careful

aspiration of the supernatant and gentle resuspension are crucial to maximize cell recovery.

[6][7]

Maintaining Cell Viability: The entire process should be performed under conditions that

preserve cell health. This often involves using ice-cold buffers and minimizing the time cells

spend outside of a controlled environment.[8][9]

Data Presentation: Recommended Centrifugation
Parameters
The optimal centrifugation speed and time are dependent on the cell type and the volume of

the cell suspension. It is crucial to use Relative Centrifugal Force (RCF or g-force) rather than

Revolutions Per Minute (RPM) to ensure reproducibility across different centrifuges and rotors.

[1]
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Cell Type
Recommended
RCF (g)

Recommended
Time (minutes)

Notes

Mammalian Cells

(general)
100 - 300 x g 5 - 10

Higher speeds can

cause cell damage.

[10]

Stem Cells 150 - 200 x g 5 - 8

Gentle handling is

critical to prevent

differentiation and

maintain viability.[2]

Peripheral Blood

Mononuclear Cells

(PBMCs)

300 - 800 x g 5 - 10

Bacterial Cells (e.g.,

E. coli)
2000 - 10,000 x g 5 - 15

Bacterial cells are

generally more robust

than mammalian cells.

[1]

Experimental Protocols
Materials

Cell culture in suspension or harvested from an adherent culture.

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL).

Refrigerated centrifuge with a swinging-bucket or fixed-angle rotor.

Sterile wash buffer:

Phosphate-Buffered Saline (PBS), calcium and magnesium-free, is the most common

wash buffer.[3]

For sensitive cells, PBS can be supplemented with 0.1% to 1% Bovine Serum Albumin

(BSA) or up to 10% Fetal Bovine Serum (FBS) to minimize cell loss and maintain viability.

[3][5]
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For bacterial cells, 0.85% saline solution can also be used.[11]

Sterile pipettes and tips.

Aspirator or vacuum system (optional, for removing supernatant).[6]

Ice bucket.

Protocol 1: Washing Adherent Mammalian Cells
Cell Detachment:

Aspirate the culture medium from the flask or dish.

Wash the cell monolayer once with sterile PBS to remove any residual serum.

Add the appropriate volume of a detachment agent (e.g., Trypsin-EDTA) to cover the cell

surface.

Incubate at 37°C until the cells detach.

Neutralize the detachment agent by adding complete culture medium.

Cell Collection:

Transfer the cell suspension to a sterile conical centrifuge tube.

First Centrifugation:

Centrifuge the cell suspension at 100-300 x g for 5-10 minutes at 4°C.[10] This should

result in a visible cell pellet at the bottom of the tube.

Supernatant Removal:

Carefully aspirate or decant the supernatant without disturbing the cell pellet.[12] Leaving

a small amount of liquid behind is preferable to losing a portion of the pellet.

Resuspension:
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Add 5-10 mL of ice-cold, sterile wash buffer (e.g., PBS with 0.1% BSA) to the centrifuge

tube.

Gently resuspend the cell pellet by pipetting up and down or by gentle vortexing. Avoid

vigorous mixing to prevent cell lysis.[13][14] Ensure that the pellet is fully resuspended to

wash the cells effectively.[15]

Second Centrifugation (Wash Step):

Centrifuge the resuspended cells at the same RCF and duration as the first spin.

Final Supernatant Removal:

Aspirate or decant the supernatant as before.

Repeat Wash (Optional):

For applications requiring very clean cells, repeat steps 5-7 for a second wash.[16]

Proceed to Downstream Application:

The washed cell pellet is now ready for downstream applications such as cell lysis,

RNA/DNA extraction, or flow cytometry staining. The pellet can be resuspended in the

appropriate buffer for the next step.

Protocol 2: Washing Suspension Cells or Bacterial Cells
Cell Collection:

Transfer the cell culture directly into a sterile conical centrifuge tube.

Centrifugation:

Pellet the cells by centrifugation. Refer to the table above for recommended RCF and time

based on the cell type.

Washing Procedure:
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Follow steps 4 through 9 from Protocol 1, adjusting the wash buffer and centrifugation

parameters as necessary for the specific cell type.

Visualizations
Experimental Workflow for Cell Pellet Washing
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Proceed to Downstream Application
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Click to download full resolution via product page

Caption: Workflow for collecting and washing a cell pellet.

Impact of Improper Washing on Downstream
Applications
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Caption: Consequences of improper cell pellet washing.
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Issue Possible Cause Recommendation

Low Cell Pellet Yield
Centrifugation speed (RCF) is

too low.

Increase the RCF gradually.

Check a small aliquot of the

supernatant for remaining

cells.

Accidental aspiration of the

pellet.

Leave a small volume of

supernatant behind. Use a

fine-tipped pipette for

aspiration.[6]

Dispersed or "Smeary" Pellet
Centrifugation speed (RCF) is

too high.

Reduce the RCF. High g-forces

can damage cells and cause

them to streak along the tube

wall.[10]

Cell Clumping
Presence of extracellular DNA

from lysed cells.

Add a small amount of DNase I

to the wash buffer. Ensure

gentle resuspension.

Inappropriate wash buffer.

Use a buffer containing BSA or

FBS to reduce cell

aggregation.[3]

Poor Performance in

Downstream Assays

Residual contaminants from

culture media or detachment

agents.

Perform an additional wash

step. Ensure complete

resuspension during washing.

[15]

Cell stress or death during

processing.

Keep cells on ice throughout

the procedure.[8] Minimize the

duration of the washing

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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